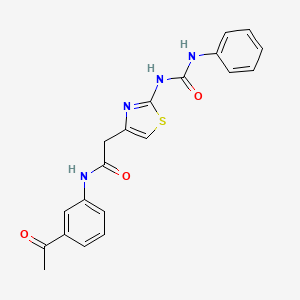
N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its significant role in various biological activities. The synthesis of this compound generally involves multi-step reactions starting from simpler precursors. Common synthetic routes include the reaction of acetophenone derivatives with isothiocyanates or thiourea, leading to the formation of the thiazole structure followed by acetamide formation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a lead compound from a related class demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis induction and autophagy, indicating that similar compounds may exhibit comparable effects due to structural similarities .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The biological activity often correlates with the presence and position of substituents on the phenyl ring, affecting lipophilicity and membrane permeability .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Interaction : These compounds may interact with specific receptors, blocking pathways essential for tumor growth and survival.
- Induction of Cell Death : The ability to induce apoptosis and autophagy contributes to their anticancer effects, as evidenced by studies showing reduced tumor growth in xenograft models .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that related thiazole compounds exhibited significant cytotoxicity against melanoma cells with IC50 values in low micromolar range. |
| Study 2 | Found that certain thiazole derivatives showed potent antibacterial activity against MRSA strains, highlighting their potential as new antibiotics. |
| Study 3 | Explored structure-activity relationships (SAR), revealing that modifications on the phenyl ring significantly influenced both anticancer and antimicrobial activities. |
属性
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h2-10,12H,11H2,1H3,(H,21,26)(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAAKADOYJZUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














